

# KAF156 (Cipargamin): A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Ganaplacide |           |  |  |
| Cat. No.:            | B607594     | Get Quote |  |  |

#### FOR IMMEDIATE RELEASE

Basel, Switzerland – November 19, 2025 – This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of KAF156, also known as cipargamin or **ganaplacide**. Developed by Novartis in collaboration with the Medicines for Malaria Venture (MMV), KAF156 is a novel antimalarial compound belonging to the imidazolopiperazine class, currently in late-stage clinical development. It has demonstrated potent, fast-acting, and multi-stage activity against Plasmodium parasites, including artemisinin-resistant strains, positioning it as a critical next-generation therapeutic in the global fight against malaria.

## **Discovery and Initial Identification**

KAF156 was identified through a high-throughput phenotypic screening of over two million compounds from the Novartis compound library.[1] The screening aimed to identify molecules with activity against the asexual blood stages of Plasmodium falciparum. The imidazolopiperazine scaffold, to which KAF156 belongs, emerged from an extensive lead-optimization program.[2] This discovery was part of a joint research program involving the Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research Foundation, and the Swiss Tropical and Public Health Institute, with support from the Wellcome Trust, the Singapore Economic Development Board, and MMV.[3][4]

## **Preclinical Development**



Preclinical studies have demonstrated the multi-stage activity of KAF156, a promising attribute for a candidate antimalarial.[2][5][6]

## **In Vitro Activity**

KAF156 has shown potent activity against various stages of the Plasmodium life cycle.

Table 1: In Vitro Activity of KAF156

| Parameter | P. falciparum<br>Strain/Stage                    | Value       | Reference |
|-----------|--------------------------------------------------|-------------|-----------|
| IC50      | Asexual blood stage (drug-sensitive & resistant) | 6 - 17.4 nM | [7][8]    |
| EC50      | Asexual blood stage (3D7 strain)                 | 10 nM       | [2]       |
| EC50      | Liver stage (P.<br>berghei)                      | 10 nM       | [2]       |
| EC50      | Stage V gametocytes (P. falciparum)              | 4 nM        | [2]       |

## In Vivo Efficacy

In vivo studies in murine models of malaria have confirmed the potent therapeutic and prophylactic activity of KAF156.

Table 2: In Vivo Efficacy of KAF156 in Mouse Models



| Parameter         | Mouse Model          | Value                                         | Reference |
|-------------------|----------------------|-----------------------------------------------|-----------|
| ED50              | P. berghei infected  | 0.6 mg/kg                                     | [7][8]    |
| ED90              | P. berghei infected  | 0.9 mg/kg                                     | [7][8]    |
| ED99              | P. berghei infected  | 1.4 mg/kg                                     | [7][8]    |
| Prophylactic Dose | Sporozoite challenge | 10 mg/kg (single oral dose, fully protective) | [7][8]    |

### **Mechanism of Action**

The precise mechanism of action of KAF156 is still under investigation, but it is known to be novel compared to existing antimalarials.[3] It is not a direct inhibitor of a single enzyme but appears to disrupt essential cellular processes in the parasite.

Studies have shown that KAF156 inhibits protein trafficking and leads to the expansion of the endoplasmic reticulum (ER) in the parasite.[9] Resistance to KAF156 is not associated with a single target mutation but rather with mutations in the Plasmodium falciparum cyclic amine resistance locus (pfcarl) gene.[4][10] pfcarl is now understood to be a multidrug-resistance gene rather than the direct target of KAF156.[11] Mutations in other genes, such as the acetyl-CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been linked to resistance, suggesting a complex mechanism involving protein and lipid biosynthesis or transport pathways.





Click to download full resolution via product page

**Figure 1:** Proposed mechanism of action of KAF156 and the role of PfCARL in resistance.

## **Clinical Development**

KAF156 has progressed through several phases of clinical trials, demonstrating a favorable safety profile and significant efficacy in patients with uncomplicated malaria. It is being developed in combination with a new, improved formulation of lumefantrine.[2][12][13]

#### Phase I and IIa Studies

Early clinical studies established the safety, tolerability, and pharmacokinetic profile of KAF156. A proof-of-concept Phase IIa study (NCT01753323) showed that KAF156 was fast-acting and potent against both P. vivax and P. falciparum, including artemisinin-resistant strains.[4][12]

#### **Phase IIb Studies**

A key Phase IIb study is evaluating various dosing combinations and schedules of KAF156 with lumefantrine in adults, adolescents, and children.[3][12] The aim is to identify a simple, ideally single-dose, curative regimen.

Table 3: Summary of Key Clinical Trial Results for KAF156



| Trial<br>Identifier | Phase | Treatment<br>Regimen                                         | Patient<br>Population                                         | Key Efficacy<br>Endpoints           | Reference |
|---------------------|-------|--------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------|-----------|
| NCT0175332<br>3     | lla   | 400 mg once<br>daily for 3<br>days                           | Adults with uncomplicate d P. vivax or P. falciparum malaria  | Rapid<br>parasite<br>clearance      | [4][14]   |
| NCT0175332<br>3     | lla   | 800 mg<br>single dose                                        | Adults with uncomplicate d P. falciparum malaria              | Assessed 28-<br>day cure rate       | [4][14]   |
| Phase IIb           | IIb   | KAF156 +<br>Lumefantrine<br>(various<br>doses/schedu<br>les) | Adults, adolescents, and children with uncomplicate d malaria | To determine optimal dosing regimen | [3][12]   |

In the Phase IIa study, a 400 mg daily dose for three days resulted in rapid parasite clearance in patients with both P. vivax and P. falciparum malaria.[4][14] An 800 mg single dose was also evaluated to assess the potential for a single-dose cure.[4][14]

## **Experimental Protocols**In Vitro Susceptibility Assays

The in vitro activity of KAF156 against the asexual blood stages of P. falciparum is typically determined using a standardized 72-hour SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite proliferation.





Click to download full resolution via product page

Figure 2: General workflow for the in vitro SYBR Green I-based parasite proliferation assay.

## In Vivo Efficacy Studies (Mouse Model)



The standard 4-day suppressive test in P. berghei-infected mice is a common in vivo model to assess the efficacy of antimalarial compounds.

- Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.
- Dosing: Treatment with KAF156 or a vehicle control is initiated, typically 24 hours post-infection, and administered orally once daily for four consecutive days.
- Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- Endpoint: The mean percent reduction in parasitemia in the treated group compared to the control group is calculated to determine the effective dose (ED50, ED90, ED99).

### **Conclusion and Future Directions**

KAF156 represents a significant advancement in the field of antimalarial drug development. Its novel mechanism of action, multi-stage activity, and efficacy against resistant parasites underscore its potential to become a cornerstone of future malaria treatment and elimination strategies. Ongoing and planned clinical trials will further define its role in combination therapy for uncomplicated and potentially severe malaria. The development of a simple, single-dose regimen would be a transformative tool in the global effort to eradicate this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL), a Resistance Mechanism for Two Distinct Compound Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]



- 4. Pan-active imidazolopiperazine antimalarials target the Plasmodium falciparum intracellular secretory pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidetomalariapharmacology.org [guidetomalariapharmacology.org]
- 8. malariaworld.org [malariaworld.org]
- 9. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. malariaworld.org [malariaworld.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimalarial Activity of KAF156 in Falciparum and Vivax Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KAF156 (Cipargamin): A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607594#kaf156-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com